5-Phenylpyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrimidine-2-carbaldehyde: is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenylpyrimidine-2-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the aldehyde group into the pyrimidine ring . The reaction conditions often require refluxing the reactants in an appropriate solvent like DMSO (dimethyl sulfoxide) to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone for large-scale synthesis due to its efficiency and relatively straightforward procedure. Optimization of reaction parameters, such as temperature and solvent choice, can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Organolithium reagents or halogenated pyrimidines for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-Phenylpyrimidine-2-carboxylic acid.
Reduction: 5-Phenylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: 5-Phenylpyrimidine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its derivatives have been explored for their anti-inflammatory and antimicrobial properties .
Industry: The compound’s versatility extends to industrial applications, where it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylpyrimidine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
- 2-Phenylpyrimidine-5-carbaldehyde
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
- 7-Oxo-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carbaldehyde
Comparison: 5-Phenylpyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, 2-Phenylpyrimidine-5-carbaldehyde has the aldehyde group at a different position, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-phenylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PSBCJDSTLVDCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.